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Compound of Interest

Compound Name: AS2863619

Cat. No.: B15613607 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with guidance on utilizing AS2863619 to achieve optimal expression of the

transcription factor Foxp3, a key marker for regulatory T cells (Tregs).

Frequently Asked Questions (FAQs)
Q1: What is AS2863619 and how does it induce Foxp3 expression?

A1: AS2863619 is a potent and orally active inhibitor of cyclin-dependent kinase 8 (CDK8) and

CDK19.[1] Mechanistically, it promotes the expression of Foxp3 by inhibiting CDK8/19, which

normally suppress the activity of the transcription factor STAT5.[2] By inhibiting CDK8/19,

AS2863619 enhances the phosphorylation of STAT5 on a C-terminal tyrosine residue, leading

to its activation.[1][2] Activated STAT5 then binds to regulatory regions of the Foxp3 gene,

primarily the conserved noncoding sequence (CNS) 0, to drive Foxp3 transcription.[2] This

process is dependent on Interleukin-2 (IL-2) and T-cell receptor (TCR) stimulation but is

independent of TGF-β.[1][2][3]

Q2: In which cell types can AS2863619 induce Foxp3?

A2: AS2863619 has been shown to induce Foxp3 expression in various T-cell subsets,

including naïve and effector/memory CD4+ and CD8+ T cells.[1][2][3] It can convert

conventional T cells (Tconv) into Foxp3+ regulatory T cells (Tregs).[1][3]

Q3: What are the key requirements for successful Foxp3 induction with AS2863619?
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A3: Successful induction of Foxp3 expression with AS2863619 requires three key components:

T-cell receptor (TCR) stimulation: This is necessary to activate the T cells.[1][3]

Interleukin-2 (IL-2): IL-2 signaling is crucial for STAT5 activation, which is enhanced by

AS2863619.[2][3][4]

AS2863619: The compound itself is required to inhibit CDK8/19.

Q4: Are the Tregs induced by AS2863619 functionally suppressive?

A4: Yes, T cells converted by AS2863619 into Foxp3+ cells exhibit suppressive functions

characteristic of regulatory T cells.[3] In vivo, these induced Tregs have shown protective

effects in mouse models of allergic and autoimmune diseases.[2]
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Problem Possible Cause Recommended Solution

Low or no Foxp3 expression Inadequate TCR stimulation

Ensure optimal concentration

of anti-CD3/CD28 antibodies

or appropriate antigen-

presenting cell (APC) to T-cell

ratio.

Insufficient IL-2 concentration

Titrate IL-2 concentration to

determine the optimal level for

your specific cell type and

culture conditions.

Suboptimal AS2863619

concentration

Perform a dose-response

experiment to identify the

optimal concentration of

AS2863619. A starting point for

mouse CD4+ T cells is 1 µM.

[1]

Incorrect treatment duration

Optimize the treatment

duration. A 22-hour treatment

has been shown to be effective

for mouse CD4+ T cells.[1]

Consider a time-course

experiment (e.g., 12, 24, 48,

72 hours).

Poor cell viability

Use a viability dye during flow

cytometry analysis to exclude

dead cells, which can non-

specifically bind antibodies.

Optimize cell culture conditions

to maintain high viability.

High cell death
AS2863619 toxicity at high

concentrations

Reduce the concentration of

AS2863619. Perform a toxicity

assay to determine the

maximum non-toxic

concentration.
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Overstimulation of T cells

Reduce the concentration of

anti-CD3/CD28 antibodies or

adjust the APC to T-cell ratio.

Induced Tregs are not

suppressive

Insufficient Foxp3 expression

levels

Optimize AS2863619

concentration and treatment

duration to achieve higher and

more stable Foxp3 expression.

Lack of stable Foxp3

expression

In vitro-induced Tregs may lack

the stable epigenetic

modifications of natural Tregs.

[2] For more stable expression,

in vivo administration of

AS2863619 may be necessary.

[2][3]

Inappropriate functional assay

Ensure the suppression assay

is properly controlled and

validated. Use a standard in

vitro suppression assay with

responder T cells.

Data Presentation
Table 1: Summary of AS2863619 In Vitro Efficacy
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Cell Type
AS2863619
Concentration

Treatment
Duration

Key Findings Reference

Mouse CD4+ T

cells
1 µM 22 hours

Suppressed

serine

phosphorylation

of STAT5 to

~40% and

enhanced

tyrosine

phosphorylation

to ~160% of

control.

[1]

Mouse naïve &

effector/memory

CD4+ T cells

Dose-dependent Not specified
Induced Foxp3

expression.
[1][3]

Mouse CD8+ T

cells
Dose-dependent Not specified

Induced Foxp3

expression.
[1][3]

Human CD4+ &

CD8+ Tconv

cells

Not specified Not specified

Substantially

enhanced

FOXP3

expression.

[1]

Experimental Protocols
Protocol: In Vitro Induction of Foxp3 in Mouse CD4+ T Cells with AS2863619

Cell Isolation: Isolate naïve CD4+ T cells (CD4+CD62L+CD44-) from the spleens and lymph

nodes of mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell

sorting (FACS).

Cell Culture: Culture the isolated T cells in complete RPMI-1640 medium supplemented with

10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin,

and 50 µM 2-mercaptoethanol.
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T-Cell Activation: Coat a 96-well plate with anti-CD3 (e.g., clone 145-2C11) and anti-CD28

(e.g., clone 37.51) antibodies at optimal concentrations (typically 1-5 µg/mL). Seed the

purified CD4+ T cells at a density of 1 x 10^5 cells per well.

Treatment: Add recombinant mouse IL-2 to a final concentration of 10 ng/mL. Add

AS2863619 to the desired final concentration (e.g., a starting concentration of 1 µM). Include

appropriate vehicle controls (e.g., DMSO).

Incubation: Incubate the cells for a predetermined duration. For initial experiments, a 24 to

72-hour incubation period is recommended to establish a kinetic response.

Analysis of Foxp3 Expression by Flow Cytometry:

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

Stain for surface markers (e.g., CD4, CD25).

Fix and permeabilize the cells using a commercially available Foxp3 staining buffer set.

Stain for intracellular Foxp3 using a fluorescently labeled anti-Foxp3 antibody (e.g., clone

FJK-16s).

Acquire data on a flow cytometer and analyze the percentage of Foxp3+ cells within the

CD4+ T-cell population.

Visualizations
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Caption: Signaling pathway of AS2863619-mediated Foxp3 induction.
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Caption: Troubleshooting workflow for suboptimal Foxp3 expression.
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Caption: Experimental workflow for optimizing AS2863619 treatment.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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